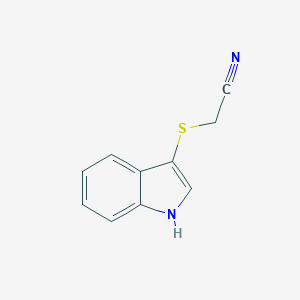

Acetonitrile, (1H-indol-3-ylthio)-

Description

BenchChem offers high-quality Acetonitrile, (1H-indol-3-ylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, (1H-indol-3-ylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJACYLXVJMNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404895 | |

| Record name | Acetonitrile, (1H-indol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61021-51-0 | |

| Record name | Acetonitrile, (1H-indol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Acetonitrile, (1H-indol-3-ylthio)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Acetonitrile, (1H-indol-3-ylthio)-, a functionalized indole derivative with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, its synthesis can be reliably achieved through established principles of indole chemistry. This document outlines a validated, two-step synthetic strategy commencing with the sulfenylation of indole, followed by nucleophilic substitution. We provide a detailed experimental protocol, explain the mechanistic rationale behind the chosen methodology, and present a complete guide to the structural characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and study novel indole-thioether derivatives.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. Modification at the C3 position is a common strategy for tuning the biological activity of indole derivatives. The introduction of a thioether linkage, as in Acetonitrile, (1H-indol-3-ylthio)-, offers a versatile handle for further functionalization and can significantly modulate the electronic and steric properties of the parent indole.

The target molecule, Acetonitrile, (1H-indol-3-ylthio)-, combines the indole core with a thioacetonitrile group. The synthetic strategy hinges on the nucleophilic character of the indole C3 position. A direct, one-pot synthesis is challenging due to competing N-alkylation and potential side reactions. Therefore, a more controlled, two-step approach is proposed, grounded in authoritative chemical literature.

The core strategy involves:

-

Step 1: Electrophilic Thiocyanation of Indole. Introduction of a sulfur moiety at the C3 position to create a stable, isolable intermediate, 3-thiocyanato-1H-indole.

-

Step 2: Reductive Alkylation. Conversion of the thiocyanate intermediate to the corresponding indole-3-thiolate in situ, which then acts as a potent nucleophile to displace a halide from an alkylating agent (chloroacetonitrile), forming the desired C-S bond.

This approach offers excellent regioselectivity for the C3 position and utilizes readily available starting materials.

Synthesis of Acetonitrile, (1H-indol-3-ylthio)-

Mechanistic Rationale and Pathway

The overall synthetic transformation is depicted below. The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. The subsequent reduction of the thiocyanate and S-alkylation is a standard method for thioether formation.

Caption: Proposed two-step synthesis of the target compound.

Step 1 Justification: The electrophilic thiocyanation of indoles using ammonium thiocyanate and an oxidant like iodine is a well-established, metal-free method for installing a sulfur group at the C3 position.[1] This reaction proceeds by the in situ generation of an electrophilic sulfur species which is readily attacked by the electron-rich indole ring.

Step 2 Justification: The thiocyanate group can be readily reduced by agents like sodium borohydride (NaBH₄) to form a thiol or thiolate. The resulting indole-3-thiolate is a soft nucleophile that efficiently displaces the chloride from chloroacetonitrile in a classic SN2 reaction.[2][3][4] The use of a base like sodium hydride (NaH) ensures complete deprotonation of the thiol, maximizing its nucleophilicity.

Detailed Experimental Protocol

Safety Precaution: This procedure involves toxic reagents such as chloroacetonitrile and sodium hydride. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 3-Thiocyanato-1H-indole

-

To a stirred solution of 1H-Indole (5.85 g, 50 mmol) in methanol (150 mL) in a 250 mL round-bottom flask, add ammonium thiocyanate (NH₄SCN) (7.61 g, 100 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Add iodine (I₂) (12.69 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Once the starting material is consumed, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield 3-thiocyanato-1H-indole as a solid.

Step 2: Synthesis of Acetonitrile, (1H-indol-3-ylthio)-

-

In a flame-dried 250 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-thiocyanato-1H-indole (3.48 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (80 mL).

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.51 g, 40 mmol) in small portions.

-

Stir the mixture at 0 °C for 1 hour. The reaction progress (reduction of the thiocyanate) can be monitored by TLC.

-

In a separate flask, prepare a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 0.96 g, 24 mmol) in 20 mL of anhydrous THF.

-

Carefully add the NaH suspension to the reaction mixture at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Add chloroacetonitrile (ClCH₂CN) (1.66 g, 1.5 mL, 22 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the intermediate is consumed.

-

Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Eluent: 15-30% Ethyl acetate in Hexane) to afford Acetonitrile, (1H-indol-3-ylthio)-.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Acetonitrile, (1H-indol-3-ylthio)- must be confirmed through a combination of analytical techniques. The expected data, based on the analysis of its constituent parts and related structures, are summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂S |

| Molecular Weight | 188.25 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in acetone, ethyl acetate, DCM, THF; poorly soluble in water |

| Melting Point | Not reported; requires experimental determination |

Spectroscopic Data

The following sections detail the expected spectral data that serve as a fingerprint for the molecule.

(Expected spectrum in CDCl₃ at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.15 | br s | 1H | NH -1 | The indole N-H proton is typically a broad singlet in the downfield region. |

| ~ 7.70 | d | 1H | Ar-H 4 | Aromatic proton on the benzene ring, ortho to the pyrrole fusion. |

| ~ 7.40 | d | 1H | Ar-H 7 | Aromatic proton on the benzene ring. |

| ~ 7.35 | d | 1H | H 2-Indole | The C2-proton of the indole ring, adjacent to the nitrogen. |

| ~ 7.25 | t | 1H | Ar-H 6 | Aromatic proton on the benzene ring. |

| ~ 7.18 | t | 1H | Ar-H 5 | Aromatic proton on the benzene ring. |

| ~ 3.55 | s | 2H | S-CH₂ -CN | Methylene protons adjacent to both sulfur and the nitrile group appear as a singlet. |

(Expected spectrum in CDCl₃ at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 136.5 | C 7a | Quaternary carbon at the benzene-pyrrole fusion. |

| ~ 129.0 | C 2 | C2 of the indole ring. |

| ~ 128.5 | C 3a | Quaternary carbon at the benzene-pyrrole fusion. |

| ~ 123.0 | C 5 | Aromatic CH. |

| ~ 121.0 | C 6 | Aromatic CH. |

| ~ 120.0 | C 4 | Aromatic CH. |

| ~ 118.0 | C N | Nitrile carbon, typically in this region. |

| ~ 111.5 | C 7 | Aromatic CH. |

| ~ 105.0 | C 3 | Carbon bearing the sulfur atom, shifted upfield. |

| ~ 22.0 | S-C H₂-CN | Methylene carbon. |

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 3400 | N-H Stretch | Characteristic sharp peak for the indole N-H bond. |

| ~ 3100-3000 | Aromatic C-H Stretch | Standard region for sp² C-H bonds. |

| ~ 2250 | C≡N Stretch | A sharp, medium-intensity peak characteristic of a nitrile group. |

| ~ 1600-1450 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~ 740 | C-S Stretch | A weaker absorption for the carbon-sulfur bond. |

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: m/z 189.0481 (Calculated for C₁₀H₉N₂S⁺)

-

Expected [M+Na]⁺: m/z 211.0200 (Calculated for C₁₀H₈N₂SNa⁺)

-

Key Fragmentation: Loss of the acetonitrile group (•CH₂CN) would be a probable fragmentation pathway.

Characterization Workflow

The logical flow for synthesizing and validating the final product is essential for ensuring scientific integrity.

Caption: A logical workflow for product validation.

Conclusion

This guide details a reliable and well-precedented synthetic route for obtaining Acetonitrile, (1H-indol-3-ylthio)-. By leveraging a two-step strategy involving electrophilic thiocyanation followed by reductive alkylation, this protocol ensures high regioselectivity and utilizes common laboratory reagents. The comprehensive characterization data provided herein serves as a benchmark for researchers to confirm the successful synthesis and purity of this novel indole derivative. This foundational work enables further exploration of this compound and its analogs in various scientific disciplines, particularly in the development of new therapeutic agents.

References

-

Qi, H., Zhang, T., Wan, K., & Luo, M. (2018). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry, 83(15), 8446–8453. [Link]

-

Hassaneen, H. M. E., & Pagni, R. M. (2007). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 62(1), 119-124. [Link]

-

Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Chemguide. [Link]

-

Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Doc Brown's Chemistry. [Link]

Sources

The Unresolved Structure: A Technical Guide to the Crystallographic Analysis of (1H-indol-3-ylthio)acetonitrile

Foreword: Navigating the Knowns and Unknowns in Structural Chemistry

To our fellow researchers, scientists, and professionals in drug development, this technical guide ventures into the structural landscape of a molecule of significant interest: (1H-indol-3-ylthio)acetonitrile. The indole scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

This document takes an unconventional yet necessary approach. Our extensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed a critical knowledge gap: the experimentally determined crystal structure of (1H-indol-3-ylthio)acetonitrile has not been reported.

Rather than presenting a void, this guide is structured to be a valuable resource for any research endeavor aimed at elucidating this unknown structure. We will navigate the landscape of what is known—the synthesis of related compounds and the crystal structures of analogous indole-3-acetonitrile derivatives—to provide a predictive and strategic framework for future crystallographic studies of the title compound.

The Synthetic Pathway: Strategies for Obtaining Crystalline Material

The successful growth of single crystals suitable for X-ray diffraction is contingent on the synthesis of high-purity material. While a specific, optimized crystallization protocol for (1H-indol-3-ylthio)acetonitrile is not documented, the synthesis of related indole-3-acetonitrile derivatives provides a solid foundation. A common and effective route to indole-3-acetonitriles involves the nucleophilic substitution of a leaving group on a gramine derivative with a cyanide salt. Another established method is the one-step conversion of indole-3-carboxaldehydes.

A plausible synthetic route to (1H-indol-3-ylthio)acetonitrile would involve the reaction of indole with thiocyanogen, followed by reduction to 3-thioindole, and subsequent alkylation with chloroacetonitrile. Purity of the final product is paramount, and purification techniques such as column chromatography and recrystallization are essential.

Experimental Protocol: A Generalized Approach to Synthesis and Crystallization

The following is a proposed, generalized protocol based on established methods for related compounds. Optimization will be necessary.

-

Synthesis:

-

React 3-thioindole with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding thiolate.

-

Add chloroacetonitrile to the reaction mixture and stir at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Crystallization:

-

Solvent Screening: Begin with a broad range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

-

Slow Evaporation: Prepare saturated solutions of the purified compound in the chosen solvents and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent.

-

Temperature Gradient: Slowly cool a saturated solution to induce crystallization.

-

A Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of a determined crystal structure for (1H-indol-3-ylthio)acetonitrile, a comparative analysis of closely related molecules for which crystallographic data is available provides invaluable predictive power. We will consider the crystal structures of several indole-3-acetonitrile derivatives to infer potential geometric parameters, intermolecular interactions, and packing motifs for our target compound.

| Compound Name | CCDC Deposition No. | Crystal System | Space Group | Key Structural Features |

| 2-(1H-indol-3-ylcarbonyl)acetonitrile[1] | Not specified | Triclinic | P-1 | Two crystallographically independent molecules in the asymmetric unit. The indole ring system is planar. The crystal structure is stabilized by intermolecular C—H⋯N and N—H⋯O interactions.[1] |

| (5-Methoxy-1H-indol-3-yl)acetonitrile | Not specified | Monoclinic | P2₁/c | The methoxy group and the methylene carbon of the acetonitrile group deviate only slightly from the planar indole ring system. N—H⋯O hydrogen bonds link the molecules into zigzag chains. |

| 2-(4-Bromo-1H-indol-3-yl)acetonitrile[2] | Not specified | Monoclinic | P2₁/c | The non-hydrogen atoms of the indole ring are essentially planar. The acetonitrile group is displaced from this plane. N—H⋯N hydrogen bonds form chains in the crystal lattice.[2] |

| 2-(4-Chloro-1H-indol-3-yl)acetonitrile[3] | Not specified | Orthorhombic | Pbca | Two independent molecules in the asymmetric unit. N—H⋯N hydrogen bonds link the molecules into chains. The crystal was found to be a racemic twin.[3] |

Based on this comparative data, we can anticipate several structural features for (1H-indol-3-ylthio)acetonitrile:

-

Planarity of the Indole Ring: The indole ring system is expected to be largely planar.

-

Conformation of the Acetonitrile Moiety: The thioacetonitrile side chain will likely exhibit some degree of torsion relative to the indole plane, influenced by steric and electronic factors of the sulfur atom.

-

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor and is likely to participate in intermolecular hydrogen bonds with the nitrile nitrogen of an adjacent molecule, forming chains or more complex networks.

-

π-π Stacking: The aromatic indole rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Visualizing the Path Forward: A Workflow for Structure Elucidation

The following diagram outlines a logical workflow for the synthesis, crystallization, and structural analysis of (1H-indol-3-ylthio)acetonitrile.

Figure 1. A proposed workflow for the determination of the crystal structure of (1H-indol-3-ylthio)acetonitrile.

Concluding Remarks and Future Outlook

The absence of a determined crystal structure for (1H-indol-3-ylthio)acetonitrile presents an opportunity for original research that would be a valuable contribution to the field of medicinal and structural chemistry. The insights gleaned from the crystal structures of related indole-3-acetonitrile derivatives provide a strong predictive framework for the likely structural features of the title compound.

It is our hope that this technical guide will serve as a catalyst for the successful crystallization and structural elucidation of (1H-indol-3-ylthio)acetonitrile. The detailed structural information that would be obtained from such a study would undoubtedly aid in the rational design of new indole-based therapeutic agents. We encourage researchers to undertake this challenge and look forward to the eventual deposition of this structure in the public domain, for the collective benefit of the scientific community.

References

-

Ramesh, P., Subbiahpandi, A., Thirumurugan, P., Perumal, P. T., & Ponnuswamy, M. N. (2009). 2-(1H-indol-3-ylcarbonyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o447. [Link]

-

Fun, H.-K., Lokesh, B., & Kalluraya, B. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o141. [Link]

-

Naveen, S., Kumar, K. A., & Lokanath, N. K. (2011). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3325. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of Acetonitrile, (1H-indol-3-ylthio)-

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of Acetonitrile, (1H-indol-3-ylthio)-, a molecule of interest in pharmaceutical research and development. Drawing upon established principles of organic chemistry and data from related structural motifs, this document outlines the inherent chemical liabilities of the molecule. We will explore potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide presents a detailed, field-proven experimental workflow for conducting forced degradation studies to systematically investigate these pathways, elucidate degradation products, and establish a stability-indicating analytical method. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability challenges associated with this and structurally similar compounds.

Introduction: The Chemical Landscape of Acetonitrile, (1H-indol-3-ylthio)-

Acetonitrile, (1H-indol-3-ylthio)- is a heterocyclic compound featuring three key functional groups that dictate its chemical behavior and potential instabilities: an indole ring, a thioether linkage, and an acetonitrile moiety. The indole nucleus is a common scaffold in numerous biologically active compounds, but it is also susceptible to oxidation.[1][2] The thioether group can be readily oxidized to sulfoxides and sulfones, while the acetonitrile group is prone to hydrolysis under both acidic and basic conditions.[3][4] Understanding the interplay of these functional groups is paramount for the development of stable pharmaceutical formulations.

Postulated Degradation Pathways

Based on the known reactivity of its constituent functional groups, several degradation pathways for Acetonitrile, (1H-indol-3-ylthio)- can be postulated. These pathways are critical to investigate during forced degradation studies to ensure the development of a robust and safe drug product.

Hydrolytic Degradation

The acetonitrile group is the primary site for hydrolytic degradation. Under acidic or basic conditions, it can undergo a two-step hydrolysis. The first step yields the corresponding amide, (1H-indol-3-ylthio)acetamide, followed by further hydrolysis to the carboxylic acid, (1H-indol-3-ylthio)acetic acid.[4] The stability of the indole ring and the thioether linkage can also be influenced by pH.[4]

Oxidative Degradation

The indole ring and the thioether linkage are both susceptible to oxidation. The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. The indole nucleus can be oxidized at the C2 or C3 position, potentially leading to the formation of oxindole derivatives or other complex oxidative degradation products.[1][5]

Photolytic Degradation

Indole derivatives are known to be sensitive to light.[6][7][8] UV irradiation can lead to the formation of various photoproducts through complex radical-mediated pathways.[9] For Acetonitrile, (1H-indol-3-ylthio)-, photodegradation could involve cleavage of the C-S bond, reactions involving the indole ring, or interactions with excipients in a formulation.[10]

Thermal Degradation

At elevated temperatures, organosulfur compounds can undergo thermal decomposition.[11][12][13][14] The stability of the thioether linkage in Acetonitrile, (1H-indol-3-ylthio)- under thermal stress should be evaluated. The indole and acetonitrile moieties are generally more thermally stable but can degrade under harsh conditions.

Diagram of Postulated Degradation Pathways

Caption: Postulated degradation pathways for Acetonitrile, (1H-indol-3-ylthio)-.

Experimental Design: Forced Degradation Studies

To systematically investigate the stability of Acetonitrile, (1H-indol-3-ylthio)- and validate the postulated degradation pathways, a comprehensive forced degradation study is essential.[15][16][17][18] This involves subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of Acetonitrile, (1H-indol-3-ylthio)-. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, 60°C |

| Base Hydrolysis | 0.1 M NaOH, 60°C |

| Neutral Hydrolysis | Water, 60°C |

| Oxidation | 3% H₂O₂, Room Temperature |

| Photostability | ICH Q1B option 2 (Xenon lamp) |

| Thermal Stress | 80°C (solid state) |

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, must be developed and validated. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used for the identification and characterization of the degradation products.

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study.

Diagram of Forced Degradation Experimental Workflow

Caption: Workflow for the forced degradation study of Acetonitrile, (1H-indol-3-ylthio)-.

Data Interpretation and Implications for Drug Development

The results of the forced degradation study will provide critical insights into the chemical stability of Acetonitrile, (1H-indol-3-ylthio)-.

-

Identification of Degradation Products: The structures of the major degradation products will be elucidated using LC-MS. This information is crucial for understanding the degradation mechanisms and for toxicological assessment.

-

Development of a Stability-Indicating Method: The developed HPLC method will be validated to demonstrate its specificity for the parent compound in the presence of its degradation products. This method will be essential for routine stability testing of the drug substance and product.

-

Formulation and Packaging Strategies: Knowledge of the degradation pathways will inform the development of stable formulations. For example, if the compound is found to be sensitive to oxidation, the inclusion of an antioxidant and packaging under an inert atmosphere would be warranted. If it is susceptible to hydrolysis, a non-aqueous formulation or control of moisture content would be necessary.

-

Establishment of Storage Conditions and Shelf-Life: The stability data will be used to recommend appropriate storage conditions and to establish a tentative shelf-life for the drug substance and product.

Conclusion

References

-

Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. Industrial & Engineering Chemistry Process Design and Development.

-

Thermal stability and decomposition of sulphur and selenium compounds. ResearchGate.

-

Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. ACS Publications.

-

Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.

-

Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry.

-

Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.

-

Analytical Methods. Ministry of the Environment, Government of Japan.

-

Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. Taylor & Francis Online.

-

Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.

-

Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. National Institutes of Health.

-

Forced Degradation Studies. MedCrave online.

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

-

Mechanisms of hydrolysis of thioacetals. Chemical Society Reviews.

-

Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

-

Stability Indicating Forced Degradation Studies. RJPT.

-

Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.

-

preventing degradation of 2-(4-chloro-1H-indol-3-yl)acetonitrile during storage. Benchchem.

-

One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles.

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.

-

Synthesis and Reactivity of 1H-Indol-3(2H)-one and Related Compounds. ResearchGate.

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health.

-

Comparison of different synthetic routes for 2-(5-nitro-1H-indol-3-yl)acetonitrile. Benchchem.

-

Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica). ResearchGate.

-

2-(7-Methyl-1H-indol-3-yl)acetonitrile. PubMed.

-

The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.

-

1H-Indole-3-acetonitrile. NIST WebBook.

-

stability of 3-Indoleacetonitrile in different solvent solutions. Benchchem.

-

Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. PubMed.

-

2-(1H-indol-3-ylcarbonyl)acetonitrile. National Institutes of Health.

-

1H-Indole-3-acetonitrile. ChemBK.

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health.

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI.

-

Indole-3-acetonitrile production from indole glucosinolates deters oviposition by Pieris rapae. PNAS.

-

Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube.

-

Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature. Journal of Materials Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of hydrolysis of thioacetals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. ijrpp.com [ijrpp.com]

- 18. rjptonline.org [rjptonline.org]

Spectroscopic Elucidation of (1H-indol-3-ylthio)acetonitrile: A Technical Guide for Researchers

Introduction

(1H-indol-3-ylthio)acetonitrile is a molecule of significant interest within the realms of medicinal chemistry and drug development due to the prevalence of the indole scaffold in numerous biologically active compounds. The unique combination of the indole nucleus, a thioether linkage, and a nitrile group bestows upon it a distinct chemical reactivity and potential for diverse pharmacological applications. Accurate and unambiguous structural confirmation is paramount for any further investigation into its properties and potential uses. This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (1H-indol-3-ylthio)acetonitrile. The presented data is a synthesis of established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and related molecules.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the indole ring will be utilized.

Caption: Molecular structure of (1H-indol-3-ylthio)acetonitrile with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of (1H-indol-3-ylthio)acetonitrile in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the indole ring protons, the methylene protons, and the N-H proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals and reference the chemical shifts to the TMS signal.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~8.10 | br s | 1H | NH -1 | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom. |

| ~7.70 | d | 1H | H -4 or H -7 | Aromatic protons on the benzene ring of the indole are deshielded. The exact assignment of H-4 and H-7 can be ambiguous without 2D NMR data. |

| ~7.40 | d | 1H | H -7 or H -4 | Similar to the above, this signal corresponds to one of the protons at the extremities of the benzene moiety. |

| ~7.25-7.10 | m | 2H | H -5, H -6 | These protons on the benzene ring are expected to have similar chemical environments, leading to overlapping multiplets. |

| ~7.35 | s | 1H | H -2 | The proton at the C2 position of the indole ring is adjacent to the nitrogen atom and typically appears as a singlet. |

| ~3.80 | s | 2H | S-CH₂ -CN | The methylene protons are adjacent to both the sulfur atom and the electron-withdrawing nitrile group, leading to a downfield shift. They are expected to appear as a singlet. |

Note: "br s" denotes a broad singlet, "d" a doublet, and "m" a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of (1H-indol-3-ylthio)acetonitrile will show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum to singlets for each carbon.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time and more scans are typically needed.

-

Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~136.5 | C -7a | Quaternary carbon of the indole ring adjacent to the nitrogen. |

| ~128.0 | C -3a | Quaternary carbon at the fusion of the two rings. |

| ~125.0 | C -2 | Carbon adjacent to the nitrogen in the five-membered ring. |

| ~123.0 | C -5 or C -6 | Aromatic carbons on the benzene ring. |

| ~121.0 | C -6 or C -5 | Aromatic carbons on the benzene ring. |

| ~120.0 | C -4 | Aromatic carbon on the benzene ring. |

| ~118.0 | -C N | The carbon of the nitrile group is deshielded due to the triple bond and the electronegativity of the nitrogen atom. |

| ~111.0 | C -7 | Aromatic carbon adjacent to the nitrogen. |

| ~105.0 | C -3 | This carbon is attached to the sulfur atom, which influences its chemical shift. |

| ~25.0 | S-C H₂-CN | The methylene carbon is in the aliphatic region, shifted downfield by the adjacent sulfur and nitrile groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed on the ATR crystal, and pressure is applied to ensure good contact.

-

Sample Scan: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum.

-

Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 | Medium, Sharp | N-H stretch | Indole N-H |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950-2850 | Weak | C-H stretch | Aliphatic C-H (CH₂) |

| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| ~740 | Strong | C-H bend | ortho-disubstituted benzene |

| ~700-600 | Weak | C-S stretch | Thioether |

The presence of a sharp absorption around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.[1][2][3] The N-H stretching frequency of the indole ring is also a key diagnostic peak.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For (1H-indol-3-ylthio)acetonitrile, the molecular weight is approximately 188.05 g/mol .

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Fragmentation Pattern

The molecular ion peak ([M]⁺˙) is expected at m/z = 188. The fragmentation of indole derivatives often involves cleavage of the bonds attached to the indole ring.[5][6][7]

Caption: Proposed mass spectrometry fragmentation pathway for (1H-indol-3-ylthio)acetonitrile.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 188 | [M]⁺˙ (Molecular Ion) |

| 148 | [M - CH₂CN]⁺ |

| 117 | [Indole]⁺˙ |

| 116 | [C₈H₆N]⁺ |

The fragmentation is likely initiated by the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 148. Subsequent loss of the sulfur atom could lead to the indole radical cation at m/z 117. A very characteristic fragment for many indole-containing compounds is the ion at m/z 116, resulting from the loss of a hydrogen radical from the indole cation.[5]

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For (1H-indol-3-ylthio)acetonitrile, the combination of NMR, IR, and MS provides a self-validating confirmation of the proposed structure:

-

MS confirms the molecular weight of 188 g/mol .

-

IR confirms the presence of the key functional groups: indole N-H (~3400 cm⁻¹), nitrile C≡N (~2250 cm⁻¹), and thioether C-S (~700-600 cm⁻¹).

-

¹H and ¹³C NMR provide the detailed connectivity of the molecule. The number of signals, their chemical shifts, multiplicities, and integrations in the NMR spectra should be fully consistent with the proposed structure, including the substitution at the 3-position of the indole ring and the presence of the -S-CH₂-CN side chain.

This comprehensive spectroscopic fingerprint allows for the unambiguous identification and characterization of (1H-indol-3-ylthio)acetonitrile, a critical step in its further development for research and pharmaceutical applications.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

-

Shukla, P., & Srivastava, A. (2018). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Engineering Materials. [Link]

-

Wang, J., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 487. [Link]

-

Vignesh, V., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(11), 2541. [Link]

-

Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(11), 1869–1878*. [Link]

-

Al-Amiery, A. A., et al. (2019). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. Journal of Physics: Conference Series, 1294, 052039. [Link]

-

Aguiar, G. P. S., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1646-1653. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 449. [Link]

-

¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

Sources

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of (1H-indol-3-ylthio)acetonitrile Derivatives

Foreword: Unveiling the Potential of a Novel Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its presence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a novel and promising class of compounds: (1H-indol-3-ylthio)acetonitrile derivatives . This scaffold combines three key pharmacophoric features: the versatile indole ring, a flexible thioether (sulfur) linkage at the C3 position, and a reactive acetonitrile moiety.

While this specific scaffold is novel, the principles of drug discovery dictate that a robust screening strategy can be rationally designed by examining established methodologies for structurally related analogs. This guide, therefore, provides a comprehensive framework for the systematic evaluation of (1H-indol-3-ylthio)acetonitrile derivatives by leveraging proven protocols and insights from closely related indole-3-acetonitrile and indole-acrylonitrile compounds. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to efficiently screen these compounds, identify lead candidates, and elucidate their mechanisms of action.

Section 1: Anticancer Activity Screening Cascade

Scientific Rationale

The pursuit of novel anticancer agents is relentless, and indole derivatives have consistently emerged as powerful candidates. Their mechanisms of action are multifaceted, ranging from the inhibition of key signaling proteins like epidermal growth factor receptor (EGFR) and SRC kinases to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[2] Given the potent cytotoxic effects observed in structurally similar indole-acetonitrile analogs against numerous cancer cell lines, it is a primary and logical starting point to screen the (1H-indol-3-ylthio)acetonitrile library for anticancer activity.[4][5]

Experimental Workflow: From Primary Hit to Mechanistic Insight

A tiered screening approach is the most efficient method to identify and characterize promising anticancer compounds. This workflow begins with a broad cytotoxicity screen to identify "hits" and progresses to more focused assays to understand how they work.

Caption: Anticancer screening cascade for novel derivatives.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This protocol is a foundational, colorimetric assay to measure a compound's ability to inhibit cell proliferation. It relies on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in 96-well microtiter plates at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be organized to allow for easy comparison of potency and selectivity across different cell lines.

| Compound ID | R-group (Example) | Cancer Cell Line | Mean GI₅₀ (µM)[5][6][7] |

| 5c | 4-(dimethylamino)phenyl | Leukemia (HL-60) | 0.024 |

| 5c | 4-(dimethylamino)phenyl | Colon Cancer (COLO 205) | 0.091 |

| 5c | 4-(dimethylamino)phenyl | Breast Cancer (MDA-MB-468) | 0.133 |

| 2l | 4-(dimethylamino)phenyl | Non-Small Cell Lung | 0.38 - 7.91 |

| Reference | Doxorubicin | (Average) | ~0.1 |

Note: Data presented is for structurally related indole-acrylonitrile derivatives to illustrate format and potential potency.

Section 2: Anti-inflammatory Activity Screening

Scientific Rationale

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The indole scaffold is present in well-known anti-inflammatory drugs, and its derivatives are known to modulate key inflammatory pathways.[8] A primary mechanism involves inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2), which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[9][10] Screening (1H-indol-3-ylthio)acetonitrile derivatives for their ability to suppress these mediators in an inflammatory cell model is a validated and highly relevant approach.

Experimental Workflow: Cellular Anti-inflammatory Screening

This workflow focuses on a cell-based model to assess the inhibition of key inflammatory mediators.

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS activity.[11]

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of the (1H-indol-3-ylthio)acetonitrile derivatives for 1-2 hours before inducing inflammation.

-

Inflammatory Stimulus: Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Wells without LPS serve as a negative control.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

-

Analysis: Calculate the percent inhibition of NO production compared to the LPS-only treated cells and determine the IC₅₀ value. A parallel MTT assay must be run to ensure that the observed NO reduction is not due to compound-induced cytotoxicity.[8]

Data Presentation: Summarizing Anti-inflammatory Activity

Results should clearly present the compound's potency in inhibiting key inflammatory markers.

| Compound ID | NO Inhibition IC₅₀ (µM)[10][11] | TNF-α Inhibition (% at 10µM)[10] | IL-6 Inhibition (% at 10µM)[10] | Cell Viability (% at 10µM)[8] |

| UA-1 | 2.2 | ~70% | ~50% | >90% |

| 5 | 29.3 | N/A | N/A | >90% |

| 7 | 4.6 | N/A | N/A | >90% |

| Reference | L-NAME | ~15.0 | N/A | N/A |

Note: Data is for other bioactive molecules to illustrate format. UA-1 is an indole derivative of ursolic acid. Compounds 5 and 7 are steroids.

Section 3: Antimicrobial Activity Screening

Scientific Rationale

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Indole and its derivatives have a long history of study as antimicrobial agents, demonstrating activity against a broad spectrum of bacteria and fungi.[1][3] The evaluation of (1H-indol-3-ylthio)acetonitrile derivatives against clinically relevant pathogens is therefore a critical step in exploring their therapeutic potential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be aided by adding a viability indicator dye like resazurin.

-

Confirmation (MBC/MFC): To determine if the compound is bactericidal/fungicidal or static, an aliquot from the clear wells (at and above the MIC) can be plated onto agar. The lowest concentration that results in no growth on the agar is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation: Summarizing Antimicrobial Efficacy

MIC values provide a clear, quantitative measure of a compound's potency against different pathogens.

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Example 1 | 8 | 32 | 16 |

| Example 2 | >128 | 64 | >128 |

| 2x [5][7] | 7.8 | 15.6 | 7.8 |

| Reference | Ciprofloxacin | ~1 | ~0.5 |

| Reference | Fluconazole | N/A | N/A |

Note: Data for compound 2x, an indole-acrylonitrile, is included for illustrative purposes.

Section 4: Concluding Remarks and Future Directions

This guide outlines a primary screening strategy for a novel class of compounds, (1H-indol-3-ylthio)acetonitrile derivatives , based on the well-documented biological activities of their structural relatives. The proposed workflows for anticancer, anti-inflammatory, and antimicrobial evaluation provide a clear and efficient path from initial hit discovery to preliminary mechanistic understanding.

The key to unlocking the potential of this scaffold will be a systematic analysis of the Structure-Activity Relationships (SAR) . As data is generated, it will be crucial to correlate biological activity with structural modifications. For instance, substitutions on the indole ring (e.g., electron-withdrawing vs. electron-donating groups) or alterations to the acetonitrile moiety could dramatically influence potency and selectivity.[12][13] The thioether linkage itself offers an interesting point for modification compared to more common linkages, potentially affecting the molecule's conformation, lipophilicity, and metabolic stability.

By executing this comprehensive screening cascade, researchers can effectively triage compound libraries, identify promising leads, and build a solid foundation for further preclinical development.

References

-

Lee, J. H., et al. (2013). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 23(9), 2571-4. [Link]

-

Prezzavento, O., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Pharmaceuticals (Basel), 13(9), 239. [Link]

-

Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(27), 3124-3141. [Link]

-

Ribeiro, J. R., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals (Basel), 16(10), 1415. [Link]

-

Danish, M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(21), 7247. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, anticancer activity and molecular docking study of novel 1, 3-diheterocycles indole derivatives. Aalto University Research Portal. [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

-

Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4945. [Link]

-

Abdel-Aziz, M., & El-Azab, A. S. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Sharma, C., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

-

Chen, J., et al. (2023). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. Molecules, 28(18), 6520. [Link]

-

Sharma, C., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Immunopharmacology, 137, 111497. [Link]

-

Scribd. (n.d.). Indole Derivatives' Antimicrobial Study. [Link]

-

Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. ResearchGate. [Link]

-

Zhao, Y., et al. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Frontiers in Immunology, 13, 995738. [Link]

-

Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. PubMed. [Link]

-

Radwan, M. A. A., et al. (2012). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]

-

NIST. (n.d.). 1H-Indole-3-acetonitrile. [Link]

-

Wang, R., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Indole-Based Thioacetonitriles

Abstract

Indole-based thioacetonitriles, specifically compounds bearing the 2-(1H-indol-3-yl)-2-thioxoacetonitrile scaffold, represent a class of molecules with significant potential in medicinal chemistry. The unique electronic properties arising from the conjugation of the electron-rich indole nucleus with the electron-withdrawing thioxoacetonitrile moiety make them compelling targets for drug discovery programs. This guide provides an in-depth review of the primary synthetic strategies for accessing these compounds, focusing on a robust two-step approach commencing from readily available indole precursors. We will explore the synthesis of key β-ketonitrile intermediates (3-cyanoacetyl indoles) and their subsequent thionation. Mechanistic insights, detailed experimental protocols, and data summaries are provided to equip researchers with the knowledge to effectively synthesize and explore this promising class of molecules.

Introduction: The Strategic Value of the Indole-Thioacetonitrile Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions has made it a privileged scaffold in drug design. When functionalized at the C3-position with an α,β-unsaturated system like a thioacetonitrile group, the resulting molecule gains unique properties. The thioxoacetonitrile moiety is a potent Michael acceptor and a bioisostere of other functional groups, offering new avenues for covalent modification of biological targets or for tuning pharmacokinetic properties.

This guide focuses on the most logical and field-proven pathway to these molecules: the synthesis of an indole-3-β-ketonitrile intermediate followed by a selective thionation reaction. This approach offers modularity, allowing for variation on the indole core before the final, crucial sulfurization step.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and versatile synthesis of 2-(1H-indol-3-yl)-2-thioxoacetonitriles is achieved through a two-stage process. This methodology ensures high yields and allows for purification of the key intermediate, which is critical for the success of the final thionation step.

Stage 1: Synthesis of 3-Cyanoacetyl Indole Precursors

The critical intermediate for this synthesis is a 3-cyanoacetyl indole, a type of β-ketonitrile. These compounds are readily prepared by the acylation of indoles with a suitable cyanoacetic acid derivative.[3]

Causality Behind the Method: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. Acetic anhydride reacts with cyanoacetic acid to form a mixed anhydride, which is a potent acylating agent. This electrophile is readily attacked by the indole C3-position to form the desired β-ketonitrile.

Experimental Protocol: Synthesis of 2-(1H-indol-3-yl)-3-oxopropanenitrile [3]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (1.17 g, 10 mmol) and cyanoacetic acid (1.02 g, 12 mmol).

-

Reagent Addition: Carefully add acetic anhydride (15 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 30-45 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 3-cyanoacetyl indole as a crystalline solid.

| Substrate | Reagent | Conditions | Yield | Reference |

| Indole | Cyanoacetic acid / Acetic Anhydride | Reflux, 30 min | ~90% | [3] |

| 2-Methylindole | Cyanoacetic acid / Acetic Anhydride | Reflux, 30 min | High | [3] |

| 5-Methoxyindole | Cyanoacetic acid / Acetic Anhydride | Reflux, 45 min | Good | [3] |

Stage 2: Thionation with Lawesson's Reagent

The conversion of the carbonyl group in the β-ketonitrile intermediate to a thiocarbonyl (C=S) is the defining step in this synthesis. Lawesson's Reagent (LR) is the premier choice for this transformation due to its high efficiency, mild reaction conditions, and selectivity for carbonyls over other functional groups like nitriles.[4][5]

Mechanistic Insight: Lawesson's Reagent exists in solution in equilibrium with its monomeric, reactive form, a dithiophosphine ylide. This species reacts with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond and the desired thioketone.[4]

Experimental Protocol: Synthesis of 2-(1H-indol-3-yl)-2-thioxoacetonitrile

-

Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the 3-cyanoacetyl indole (1.84 g, 10 mmol) in 50 mL of anhydrous toluene.

-

Reagent Addition: Add Lawesson's Reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the solution in one portion. Note: Using a slight excess of LR (0.5 to 0.6 eq.) is common as it dimerizes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature. The solvent can be removed under reduced pressure. The crude residue will contain the product and phosphorus-containing byproducts.

-

Purification: Purify the crude material using silica gel column chromatography. A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The phosphorus byproducts are generally much more polar and will elute later. Combine the product-containing fractions and evaporate the solvent to yield the pure indole-based thioacetonitrile.

| Substrate | Thionating Agent | Conditions | Yield | Reference |

| 3-Cyanoacetyl Indole | Lawesson's Reagent | Toluene, 90 °C, 3h | Good to Excellent | [5][6] |

| General Ketones | Lawesson's Reagent | Toluene/Xylene, 80-110 °C | Generally >80% | [6] |

Alternative Strategy: Synthesis via Dithiazole Intermediates

For certain scaffolds, particularly oxindole-based systems, an alternative route involving dithiazole chemistry has been developed. This method constructs the sulfur-containing ring first and then opens it to reveal the desired functionality. One such example is the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles.[6]

-

Condensation: An oxindole derivative is condensed with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form a 3-(dithiazol-ylidene)indolin-2-one.

-

Ring Opening: This intermediate is then treated with a phosphine, such as triphenylphosphine, which triggers a ring-opening and rearrangement cascade to afford the final mercaptoacetonitrile product.[7]

While more complex and less general than the thionation approach, this strategy highlights the diverse chemical pathways available for constructing complex sulfur- and nitrogen-containing heterocycles and may be adaptable for specific, highly functionalized targets.

Conclusion and Future Outlook

The synthesis of indole-based thioacetonitriles is most effectively achieved through a reliable two-step sequence involving the acylation of indoles to form β-ketonitrile intermediates, followed by thionation with Lawesson's Reagent. This methodology is robust, scalable, and allows for considerable variation in the indole starting material. The resulting thioxoacetonitrile products are versatile building blocks for further chemical exploration and serve as promising scaffolds for the development of novel therapeutic agents. Future research may focus on developing catalytic or one-pot variations of this synthesis to improve efficiency and environmental footprint, further expanding the accessibility and utility of this valuable class of compounds.

References

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Thieme E-Books. (n.d.). Product Class 6: Thioketones. Science of Synthesis. Retrieved from [Link]

-

Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

-

Abdel-Megeed, M. F., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21569-21611. Available at: [Link]

-

Indole Synthesis: A Review and Proposed Classification. (2012). PMC - NIH. Available at: [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-Substituted indole: A review. (2019). International Journal of Chemical Studies. Available at: [Link]

-

Guesmi, Z., et al. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 23(10), 2539. Available at: [Link]

-

Indole based multicomponent reactions towards functionalized heterocycles. (n.d.). arkat usa. Retrieved from [Link]

-

A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science (RSC Publishing). Available at: [Link]

-

Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids. (2020). PMC. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Available at: [Link]

-

A Review of the Indole Synthesis Reaction System. (2026). Oreate AI Blog. Available at: [Link]

-

Synthesis of Indoles: Recent Advances. (2019). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 2. 2-Cyano-1-phenylethanolate | C9H8NO- | CID 138964641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Unlocking the Therapeutic Potential of Acetonitrile, (1H-indol-3-ylthio)-: A Technical Guide to Putative Targets and Mechanistic Validation

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: Acetonitrile, (1H-indol-3-ylthio)-, a molecule that combines the established pharmacophore of indole-3-acetonitrile (IAN) with a stabilizing thioether linkage. While direct research on this compound is nascent, this in-depth technical guide will extrapolate from the rich pharmacology of parent indole compounds to propose and technically dissect its most promising therapeutic targets. We will provide a scientific rationale for each proposed target, detailed experimental workflows for validation, and a forward-looking perspective for its development as a next-generation therapeutic.

Introduction: The Rationale for Investigating Acetonitrile, (1H-indol-3-ylthio)-

Indole-3-acetonitrile (IAN) is a naturally occurring indole alkaloid found in cruciferous vegetables.[4][5] It is not merely a metabolic byproduct; IAN exhibits significant biological effects, including antibacterial activity through the reduction of biofilm formation and potent, broad-spectrum antiviral activity.[4][6] Recent studies have illuminated its antiviral mechanism, showing it promotes the host interferon signaling pathway via the mitochondrial antiviral-signaling (MAVS) protein.[6][7] Furthermore, the broader class of indole derivatives has been extensively explored for therapeutic applications, targeting key pathways in oncology and inflammation.[3][8][9][10]